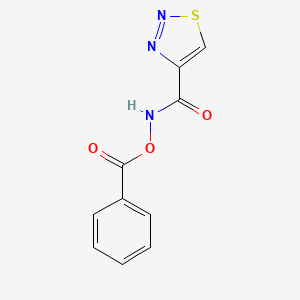

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

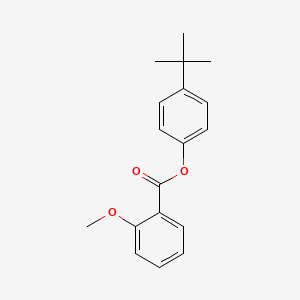

“N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide” is a chemical compound. The benzoyl functional group in this compound has the formula −COC6H5 and structure −C(=O)−C6H5 . It can be viewed as benzaldehyde missing one hydrogen .

Synthesis Analysis

The synthesis of benzamides, which are similar to the compound , can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method for direct N–O bond formation involves the oxidation of amines with benzoyl peroxide .

Chemical Reactions Analysis

The compound “this compound” may undergo reactions similar to other benzoyl compounds. For instance, a general and efficient method for direct N–O bond formation without undesirable C–N bond (amide) formation involves the oxidation of 1,2-diamines to furnish bis-(benzoyloxy)-1,2-diamines .

Applications De Recherche Scientifique

Organic Synthesis Methodologies

Researchers have developed convenient methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, which are crucial intermediates in creating various biologically active compounds, including those related to N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide. For instance, Takikawa et al. (1985) reported the oxidative dimerization of thioamides in the presence of electrophilic reagents, yielding thiadiazoles in high yields. This process underscores the versatility of thiadiazole derivatives in organic synthesis, facilitating the preparation of complex molecules with potential therapeutic uses (Takikawa et al., 1985).

Biological Applications

The realm of biological applications for thiadiazole derivatives is vast, with studies highlighting their role as carbonic anhydrase inhibitors and antibacterial agents. Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, demonstrating significant inhibitory effects against human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions associated with altered carbonic anhydrase activity (Büyükkıdan et al., 2013). Additionally, Banday and Rauf (2008) explored the antibacterial activity of novel thiadiazoles derived from fatty acids, uncovering compounds with significant efficacy against bacterial strains, indicating potential applications in developing new antimicrobial agents (Banday & Rauf, 2008).

Materials Science

Thiadiazole derivatives also find applications in materials science, particularly in the development of novel organic materials with unique electronic properties. The synthesis of thiadiazolobenzamide and its metal complexes, as described by Adhami et al. (2012), highlights the potential of such compounds in creating new materials with desirable electronic and structural characteristics. These advancements could lead to innovative applications in electronics, photonics, and nanotechnology (Adhami et al., 2012).

Propriétés

IUPAC Name |

(thiadiazole-4-carbonylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPDEEOWJRMRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)